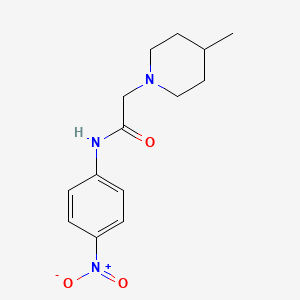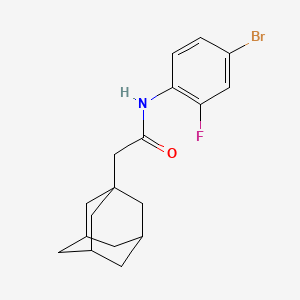![molecular formula C17H19N3O3 B4138612 N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B4138612.png)
N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide
描述
N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide, commonly referred to as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound is widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions.
科学研究应用
MPEP is primarily used as a research tool to investigate the function of N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide in various physiological and pathological conditions. This receptor is widely distributed in the central nervous system and plays a crucial role in the regulation of synaptic plasticity, learning and memory, and the development of various neurological disorders such as autism, schizophrenia, and addiction.
作用机制
MPEP selectively binds to the allosteric site of N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide and inhibits its activation by glutamate. This results in the attenuation of downstream signaling pathways, including the activation of phospholipase C, protein kinase C, and extracellular signal-regulated kinase. The inhibition of N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide by MPEP has been shown to have neuroprotective effects in various animal models of neurological disorders.
Biochemical and Physiological Effects
MPEP has been shown to modulate various biochemical and physiological processes in the brain. For example, it has been shown to enhance synaptic plasticity and improve learning and memory in animal models. Additionally, MPEP has been shown to reduce the severity of symptoms in animal models of neurological disorders such as autism, schizophrenia, and addiction.
实验室实验的优点和局限性
MPEP is a highly selective antagonist of N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide and has minimal off-target effects. This makes it an ideal research tool for investigating the role of N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide in various physiological and pathological conditions. However, MPEP has a relatively short half-life and requires frequent dosing in animal experiments. Additionally, the effects of MPEP may vary depending on the dose, route of administration, and animal model used.
未来方向
There are several future directions for research involving MPEP. One area of interest is the role of N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide in the development of neurological disorders such as autism, schizophrenia, and addiction. Additionally, there is growing interest in the use of MPEP as a potential therapeutic agent for these disorders. Further research is needed to elucidate the mechanisms underlying the neuroprotective effects of MPEP and to optimize its dosing and administration in animal models. Finally, there is a need for the development of more selective and potent N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide antagonists for use in research and potential therapeutic applications.
Conclusion
MPEP is a highly selective antagonist of N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide that is widely used in scientific research to investigate the role of this receptor in various physiological and pathological conditions. The synthesis of MPEP is relatively straightforward, and its minimal off-target effects make it an ideal research tool. MPEP has been shown to modulate various biochemical and physiological processes in the brain and has potential therapeutic applications for neurological disorders. However, further research is needed to optimize its dosing and administration and to develop more selective and potent N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide antagonists.
属性
IUPAC Name |
N'-[1-(4-methoxyphenyl)ethyl]-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12(13-6-8-15(23-2)9-7-13)20-17(22)16(21)19-11-14-5-3-4-10-18-14/h3-10,12H,11H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTGAEXPBBALTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(4-methoxyphenyl)ethyl]-N-(pyridin-2-ylmethyl)oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4138541.png)
![2-[4-(5-benzoyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B4138544.png)
![2-amino-6-[(3-methylbutyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B4138551.png)
![4-[4-(4-chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4138554.png)
![3,6-diamino-2-(4-nitrobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B4138560.png)

![1-benzyl-4-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4138570.png)
![N-[3-(dimethylamino)propyl]-4-methoxy-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B4138576.png)
![2-(4-chloro-3-methylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4138583.png)
![2-{2-bromo-6-methoxy-4-[(methylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B4138591.png)

![2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4138608.png)

